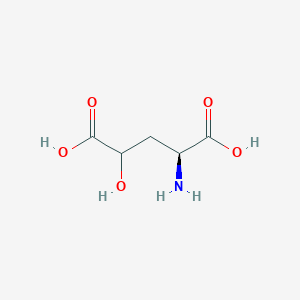
4-Hydroxy-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-L-glutamic acid is an amino dicarboxylic acid that is L-glutamic acid substituted by a hydroxy group at position 4. It is an amino dicarboxylic acid, a secondary alcohol, a non-proteinogenic L-alpha-amino acid and a hydroxy-L-glutamic acid. It is a conjugate acid of a 4-hydroxy-L-glutamate(1-).
科学的研究の応用
4-Hydroxy-L-glutamic acid is a non-proteinogenic amino acid with a wide range of applications in various scientific fields. It is a derivative of L-glutamic acid, possessing an additional hydroxy group, which allows it to act as both a hydrogen bond donor and acceptor .
Scientific Research Applications
This compound is used across various disciplines, including neuroscience, pharmaceutical development, biochemistry, the food industry, and cosmetics .
Neuroscience: In neuroscience, it is studied for its potential as a neurotransmitter modulator, offering insights into brain function and possible treatments for neurological disorders . Specifically, (2S,4S)-3 has demonstrated similar potency at mGlu 1aR and mGlu 8aR receptors as L-glutamic acid, while its affinity for AMPA and NMDA receptors remains low . Conversely, (2S,4R)-3 shows a significant preference for the NMDA receptor .
Pharmaceutical Development: It serves as a building block in synthesizing drugs, especially those targeting metabolic and neurological conditions, to enhance drug efficacy and specificity .
Biochemistry: Researchers utilize it to investigate metabolic pathways and enzyme interactions, providing valuable data for understanding cellular processes .
Food Industry: It is being explored as a potential flavor enhancer or nutritional supplement, contributing to developing healthier food products .
Cosmetics: The compound is evaluated for its moisturizing properties, making it a candidate for skincare formulations aimed at improving skin hydration and texture .
Glutamic Acid Analogues as Anticancer Agents
Glutamic acid and its derivatives are promising in their action against cancer with minimal side effects, as they are endogenic .
γ-(4-hydroxyanilide), isolated from the mushroom Agaricus bisporous, acts as a growth regulatory substance by inhibiting B16 melanoma cells in culture . An aryl amide derivative of l-threo-γ-hydroxy glutamic acid, derived from Justica ghiesbreghtiana, is active against various tumors . Moreover, specific derivatives like four N-(benzenesulfonyl)-l-glutamic acid bis(p-substituted phenylhydrazides) exhibit anticancer activity against PC-3 prostate cancer and COLO-205 colon cancer .
L-Glutamic acid-γ-monohydroxamate (GAH) has demonstrated complete cytotoxicity against L-1210 cells in culture and marked antitumoral activity in vivo .
Case Study: N-(4-hydroxyphenyl)retinamide (4HPR) Conjugates
N-(4-hydroxyphenyl)retinamide (4HPR) is associated with inhibiting angiogenesis and a decreased vascular response in vitro and in vivo . When 4HPR is bound to a synthetic polyamino acid, poly(l-glutamic acid) (PG), the resulting PG-4HPR conjugate shows enhanced antitumor activities compared to 4HPR alone in both early and late treatment protocols . This conjugate suppresses the expression of VEGF and reduces blood flow into tumors .
Wound Healing
L-glutamic acid (LG) has been used in developing chitosan (CS) hydrogels for treating diabetic wounds .
Diabetic rats treated with CS + LG hydrogels showed significantly higher wound contractions compared to control groups and those treated with CS hydrogels alone . By day 16, the CS + LG hydrogel-treated wounds achieved over 97% wound contraction, indicating that CS + LG hydrogels could be a suitable material for treating chronic wounds .
Impact on Metabolic Receptors
Hydroxyglutamic acids significantly impact metabolic receptors . For instance, (2 S,4 S)-3 shows similar potency at mGlu 1aR and mGlu 8aR as L-glutamic acid but has low affinity for AMPA and NMDA receptors . On the other hand, (2 S,4 R)-3 demonstrates a significant preference for the NMDA receptor . Furthermore, (2 S,3 S,4 S)-4 acts as a selective agonist of mGluR1 and as a weak antagonist of mGluR4 .
特性
分子量 |
131.13 |
|---|---|
IUPAC名 |
(2S)-2-amino-4-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1 |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















